molecular formula C22H23BrOSi B164547 (4-Bromophenoxy)(tert-butyl)diphenylsilane CAS No. 127481-94-1

(4-Bromophenoxy)(tert-butyl)diphenylsilane

Cat. No. B164547
Key on ui cas rn: 127481-94-1
M. Wt: 411.4 g/mol
InChI Key: ZJVXXEFZKXBKPU-UHFFFAOYSA-N
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Patent
US05827887

Procedure details

80.89 g of p-bromophenol, 400 ml of dimethylformamide, 31.18 g of imidazole and 125.89 g of 1,1-dimethyl-ethyl-diphenylchlorosilane were stirred for 2 hours at ambient temperature and the reaction medium was poured into 2 liters of water. Extraction was carried out with ethyl acetate, followed by decanting, drying and evaporating under reduced pressure. After crystallization from pentane, separation was carried out, followed by drying to obtain 179.24 g of the expected product with a Rf=0.53 (thin layer chromatography, support: silica, eluant: cyclohexane/AcOEt 95/5) and a melting point of 56° C.
Quantity
80.89 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
31.18 g
Type
reactant
Reaction Step One
Quantity
125.89 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.CN(C)C=O.N1C=CN=C1.[CH3:19][C:20]([Si:23]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)Cl)([CH3:22])[CH3:21]>O>[Br:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][Si:23]([C:20]([CH3:22])([CH3:21])[CH3:19])([C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=2)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
80.89 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
31.18 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
125.89 g
Type
reactant
Smiles
CC(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
by decanting
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporating under reduced pressure
CUSTOM
Type
CUSTOM
Details
After crystallization
CUSTOM
Type
CUSTOM
Details
from pentane, separation
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 179.24 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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